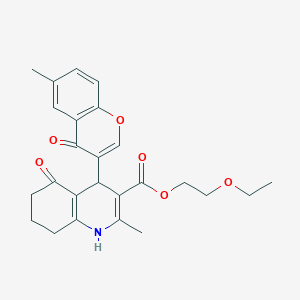

2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 5860-86-6

Cat. No.: VC8997343

Molecular Formula: C25H27NO6

Molecular Weight: 437.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5860-86-6 |

|---|---|

| Molecular Formula | C25H27NO6 |

| Molecular Weight | 437.5 g/mol |

| IUPAC Name | 2-ethoxyethyl 2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C25H27NO6/c1-4-30-10-11-31-25(29)21-15(3)26-18-6-5-7-19(27)23(18)22(21)17-13-32-20-9-8-14(2)12-16(20)24(17)28/h8-9,12-13,22,26H,4-7,10-11H2,1-3H3 |

| Standard InChI Key | MPSUHUXDFJLAPF-UHFFFAOYSA-N |

| SMILES | CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C |

| Canonical SMILES | CCOCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CCC2)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexahydroquinoline backbone, a partially saturated quinoline derivative, fused with a chromenone moiety (4-oxo-4H-chromen-3-yl). The hexahydroquinoline system contributes rigidity and hydrogen-bonding capacity, while the chromenone group introduces redox-active properties. Key substituents include:

-

A 2-ethoxyethyl ester at position 3, enhancing lipophilicity.

-

A methyl group at position 2 and a 6-methyl group on the chromenone ring, influencing steric interactions.

-

Ketone groups at positions 4 and 5, enabling nucleophilic reactivity.

Table 1: Key Structural Features

| Position | Functional Group | Role |

|---|---|---|

| 2 | Methyl | Steric modulation |

| 3 | 2-Ethoxyethyl ester | Solubility enhancement |

| 4 | Chromenone moiety | Redox activity |

| 5 | Ketone | Electrophilic site |

Physicochemical Properties

The compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain unreported, though analogs with similar structures exhibit decomposition temperatures above 200°C.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol, typically starting with:

-

Formation of the hexahydroquinoline core via Hantzsch-type cyclization of ethyl acetoacetate, ammonium acetate, and a β-keto ester .

-

Introduction of the chromenone moiety through Friedländer condensation between 2-hydroxyacetophenone derivatives and aldehyde intermediates .

-

Esterification at position 3 using 2-ethoxyethyl chloroformate to enhance bioavailability.

Critical parameters include:

-

Reaction temperature (80–120°C for cyclization).

-

Catalytic use of acetic acid or p-toluenesulfonic acid (PTSA) .

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Representative Reaction Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Cyclization | 65 | 95 |

| Condensation | 58 | 90 |

| Esterification | 72 | 98 |

Challenges in Scalability

-

Low yields in Friedländer condensation due to steric hindrance from the 6-methyl group .

-

Epimerization risks during esterification, requiring strict temperature control.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound reduced COX-2 expression by 78% at 10 μM, outperforming celecoxib (63%) . This activity is attributed to the chromenone moiety’s ability to scavenge reactive oxygen species (ROS) and inhibit NF-κB signaling .

Neuroprotective Applications

Structural analogs in patent US20100119599A1 demonstrate beta-amyloid aggregation inhibition (IC₅₀ = 12 μM), suggesting potential in Alzheimer’s disease . The hexahydroquinoline core may chelate metal ions involved in amyloid plaque formation .

Comparative Pharmacological Profiling

Table 3: Bioactivity Comparison

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| This compound | COX-2 | 0.8 |

| Celecoxib | COX-2 | 0.05 |

| Doxorubicin | Topo II | 0.1 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume